REACTION_CXSMILES
|
[K].C([C:5]([F:16])([F:15])[C:6]1[N:7]=[CH:8][C:9]([C:12]([OH:14])=[O:13])=[N:10][CH:11]=1)(O)=O.C(OC(C)C)(=O)C.S(=O)(=O)(O)O.[OH-].[Na+].Cl>O>[F:16][CH:5]([F:15])[C:6]1[N:7]=[CH:8][C:9]([C:12]([OH:14])=[O:13])=[N:10][CH:11]=1 |f:4.5,^1:0|
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[K]
|
Name
|
5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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C(=O)(O)C(C=1N=CC(=NC1)C(=O)O)(F)F
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
973 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.83 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
After stirring the mixture at 75° C. for 16.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was re-extracted with isopropyl acetate (4 mL)
|
Type
|
CUSTOM
|
Details
|
obtained two organic layers
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 80° C. for 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
After polish filtration of the mixture through
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
ADDITION
|
Details
|
were added to the filtrate
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred while in ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling for 17 h
|
Duration
|
17 h
|
Type
|
FILTRATION
|
Details
|
The precipitated solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (0.5 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. under reduced pressure
|
Reaction Time |
16.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1N=CC(=NC1)C(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 371 mg | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |